synthesis of (3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid
synthesis of (3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid
An In-Depth Technical Guide to the Synthesis of (3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid
Introduction: Strategic Importance in Medicinal Chemistry
(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a highly valuable building block for researchers in drug discovery and development. Its utility stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The strategic placement of a fluorine atom and a trifluoroethoxy group on the phenyl ring imparts unique physicochemical properties to molecules that incorporate this moiety. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions. The trifluoroethoxy group significantly increases lipophilicity while often improving metabolic stability by blocking potential sites of oxidation. Consequently, this reagent is instrumental in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) where fine-tuning of these properties is critical for achieving desired therapeutic profiles.
This guide provides a comprehensive overview of a robust and field-proven synthetic route to this important building block, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Retrosynthetic Analysis and Strategic Approach
The is most logically approached through a late-stage borylation strategy. This involves the initial construction of a suitably functionalized aryl halide precursor, followed by the conversion of the carbon-halogen bond to a carbon-boron bond. This approach is generally preferred due to the commercial availability of the starting materials and the high efficiency of modern borylation techniques.
The primary retrosynthetic disconnection points are the C-B bond of the boronic acid and the C-O bond of the trifluoroethoxy ether.
Caption: Retrosynthetic pathway for the target boronic acid.
This analysis reveals a two-stage synthesis:
-
Ether Formation: Synthesis of the key intermediate 1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene from 3-bromo-5-fluorophenol.[3][4][5]
-
Borylation: Conversion of the aryl bromide intermediate into the target boronic acid.
Part 1: Synthesis of the Aryl Bromide Precursor
The formation of the trifluoroethoxy ether is efficiently achieved via the Williamson Ether Synthesis. This classical SN2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic trifluoroethyl source.[6][7][8]
Causality Behind Experimental Choices
-
Starting Material: 3-Bromo-5-fluorophenol is an ideal starting material as it possesses the required bromine and fluorine atoms in the correct meta-relationship and a reactive phenol group.[3]
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to ensure the complete and irreversible deprotonation of the phenol to form the sodium phenoxide. This maximizes the concentration of the active nucleophile, driving the reaction to completion.[9][10]
-
Electrophile: 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) or a similar highly reactive trifluoroethylating agent is chosen. The triflate group is an excellent leaving group, which facilitates the SN2 displacement even by the relatively stable phenoxide nucleophile.[8]
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.[10]
Caption: Mechanism of the Williamson Ether Synthesis step.
Experimental Protocol: 1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene
| Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3-Bromo-5-fluorophenol | 191.00 | 1.0 | 10.0 g (52.3 mmol) |
| Sodium Hydride (60% in oil) | 40.00 | 1.2 | 2.51 g (62.8 mmol) |
| 2,2,2-Trifluoroethyl triflate | 232.11 | 1.1 | 13.3 g (57.5 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL |
Step-by-Step Methodology:
-
Preparation: A 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Deprotonation: The flask is charged with 3-bromo-5-fluorophenol (10.0 g, 52.3 mmol) and anhydrous THF (150 mL). The solution is cooled to 0 °C in an ice bath.
-
Base Addition: Sodium hydride (2.51 g of 60% dispersion, 62.8 mmol) is added portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Etherification: The reaction mixture is cooled back down to 0 °C. 2,2,2-Trifluoroethyl triflate (13.3 g, 57.5 mmol) dissolved in 100 mL of anhydrous THF is added dropwise via the dropping funnel over 30 minutes.
-
Reaction: The reaction is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours).
-
Work-up: The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 100 mL).
-
Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.
Part 2: Synthesis of the Target Boronic Acid
The conversion of the aryl bromide to the boronic acid is a critical step. The lithiation-borylation sequence is a highly effective and widely used method for this transformation.[11][12][13] It involves a halogen-metal exchange followed by electrophilic trapping with a borate ester.
Causality Behind Experimental Choices
-
Reaction Method: Lithiation-borylation is chosen for its high efficiency and reliability. The reaction proceeds via an aryllithium intermediate, which is a potent nucleophile.[14]
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a common choice for the halogen-metal exchange with aryl bromides.
-
Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). This is crucial to prevent side reactions of the highly reactive aryllithium species, such as reaction with the THF solvent or other electrophiles.
-
Borate Ester: Triisopropyl borate (B(O-iPr)₃) is used as the boron electrophile. Its bulky isopropoxy groups can help minimize over-addition of the aryllithium reagent, which would lead to the formation of undesired borinic acid byproducts.[15]
-
Hydrolysis: An acidic work-up is required to hydrolyze the initially formed boronate ester to the final boronic acid.
Caption: Workflow for the Lithiation-Borylation reaction.
Alternative Borylation Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Grignard Reaction | Mg, B(OR)₃ | Less pyrophoric than organolithiums; tolerant of some functional groups. | Can be sluggish to initiate; may have lower yields for some substrates.[16][17][18] |
| Miyaura Borylation | B₂(pin)₂, Pd catalyst, Base | Excellent functional group tolerance; milder conditions. | Requires expensive Pd catalyst; forms pinacol ester which needs subsequent hydrolysis. |
Experimental Protocol: (3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid
| Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1-Bromo-3-fluoro-5-(...)benzene | 273.03 | 1.0 | 10.0 g (36.6 mmol) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 16.1 mL (40.3 mmol) |
| Triisopropyl borate | 188.08 | 1.2 | 8.25 g (43.9 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |
Step-by-Step Methodology:
-
Preparation: A 500 mL three-neck flask is flame-dried and equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet.
-
Initial Charge: The flask is charged with 1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene (10.0 g, 36.6 mmol) and anhydrous THF (200 mL).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (16.1 mL of a 2.5 M solution in hexanes, 40.3 mmol) is added dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (8.25 g, 43.9 mmol) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Warming & Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is then cooled to 0 °C and quenched by the slow addition of 1 M HCl (100 mL).
-
Extraction: The mixture is stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude solid is often purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to afford the pure boronic acid.[19][20] Purification can also be achieved by dissolving the crude material in ether, extracting with a basic aqueous solution (e.g., 1 M NaOH), washing the aqueous layer with ether, and then re-acidifying the aqueous layer with HCl to precipitate the pure boronic acid, which is then collected by filtration.[21]
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H NMR: To confirm the aromatic proton signals and the absence of the starting bromide.
-
¹⁹F NMR: To confirm the signals for the -F and -OCF₃ groups.
-
¹¹B NMR: To confirm the presence of the boronic acid moiety.
-
LC-MS: To confirm the molecular weight and assess purity.
Conclusion
The is reliably achieved through a two-part strategy involving a Williamson ether synthesis to build the core aryl ether structure, followed by a low-temperature lithiation-borylation to install the boronic acid functionality. Careful control of reaction conditions, particularly temperature during the borylation step, is paramount to achieving high yields and purity. The protocols described herein provide a robust and scalable pathway for the production of this key building block, empowering further innovation in the fields of medicinal chemistry and materials science.
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